
N'-(3-(Benzyloxy)benzylidene)-2-(4-isopropylphenoxy)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La N’-(3-(Benzyloxy)benzylidène)-2-(4-isopropylphénoxy)acétohydrazide est un composé organique complexe qui a suscité un intérêt dans divers domaines de la recherche scientifique. Ce composé se caractérise par sa structure unique, qui comprend un groupe benzyloxybenzylidène et un fragment isopropylphénoxyacétohydrazide. Ses propriétés chimiques distinctes en font un sujet précieux pour des études en chimie, biologie, médecine et industrie.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la N’-(3-(Benzyloxy)benzylidène)-2-(4-isopropylphénoxy)acétohydrazide implique généralement un processus en plusieurs étapes. Une méthode courante comprend la réaction de condensation entre la 3-(benzyloxy)benzaldéhyde et la 2-(4-isopropylphénoxy)acétohydrazide en milieu acide ou basique. La réaction est généralement effectuée dans un solvant tel que l'éthanol ou le méthanol, et le mélange est porté à reflux pendant plusieurs heures pour assurer la réaction complète.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le processus serait optimisé pour des rendements et une pureté plus élevés, impliquant souvent des systèmes automatisés pour un contrôle précis des conditions réactionnelles. Des étapes de purification telles que la recristallisation ou la chromatographie sont utilisées pour obtenir le produit final.
Analyse Des Réactions Chimiques
Types de réactions
La N’-(3-(Benzyloxy)benzylidène)-2-(4-isopropylphénoxy)acétohydrazide peut subir diverses réactions chimiques, notamment:
Oxydation: Cette réaction peut être effectuée à l'aide d'oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction: Les réactions de réduction peuvent impliquer des réactifs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution: Des réactions de substitution nucléophile ou électrophile peuvent se produire, en fonction des réactifs et des conditions utilisés.
Réactifs et conditions courants
Oxydation: Permanganate de potassium en milieu acide.
Réduction: Borohydrure de sodium dans le méthanol.
Substitution: Solvants halogénés et catalyseurs comme le palladium sur carbone.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques correspondants, tandis que la réduction peut produire des alcools ou des amines.
Applications De Recherche Scientifique
La N’-(3-(Benzyloxy)benzylidène)-2-(4-isopropylphénoxy)acétohydrazide a plusieurs applications dans la recherche scientifique:
Chimie: Utilisé comme précurseur dans la synthèse de molécules plus complexes.
Biologie: Étudié pour son activité biologique potentielle, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine: Investigé pour ses effets thérapeutiques potentiels et comme composé de tête dans le développement de médicaments.
Industrie: Utilisé dans le développement de nouveaux matériaux et comme intermédiaire chimique dans divers processus industriels.
Mécanisme d'action
Le mécanisme d'action de la N’-(3-(Benzyloxy)benzylidène)-2-(4-isopropylphénoxy)acétohydrazide implique son interaction avec des cibles moléculaires spécifiques. Elle peut inhiber ou activer certaines enzymes ou certains récepteurs, entraînant une cascade d'événements biochimiques. Les voies et les cibles exactes peuvent varier en fonction de l'application et du contexte d'utilisation spécifiques.
Mécanisme D'action
The mechanism of action of N’-(3-(Benzyloxy)benzylidene)-2-(4-isopropylphenoxy)acetohydrazide involves its interaction with specific molecular targets. It may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Composés similaires
- N-benzyl-3-[(4-isopropylphénoxy)méthyl]benzamide
- N’-{4-nitrobenzylidène}-3-[(4-isopropylphénoxy)méthyl]benzohydrazide
Unicité
La N’-(3-(Benzyloxy)benzylidène)-2-(4-isopropylphénoxy)acétohydrazide se distingue par sa combinaison unique de groupes fonctionnels, qui confèrent des propriétés chimiques et biologiques distinctes
Propriétés
Numéro CAS |
403798-71-0 |
|---|---|
Formule moléculaire |
C25H26N2O3 |
Poids moléculaire |
402.5 g/mol |
Nom IUPAC |
N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]-2-(4-propan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C25H26N2O3/c1-19(2)22-11-13-23(14-12-22)30-18-25(28)27-26-16-21-9-6-10-24(15-21)29-17-20-7-4-3-5-8-20/h3-16,19H,17-18H2,1-2H3,(H,27,28)/b26-16+ |
Clé InChI |
COPFZDSRWCPFFK-WGOQTCKBSA-N |
SMILES isomérique |
CC(C)C1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC(=CC=C2)OCC3=CC=CC=C3 |
SMILES canonique |
CC(C)C1=CC=C(C=C1)OCC(=O)NN=CC2=CC(=CC=C2)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12019987.png)
![2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B12019991.png)
![ethyl 2-{2-(4-butoxyphenyl)-3-[(3-fluoro-4-methylphenyl)carbonyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12020001.png)
![1-(3,4-Dimethoxyphenyl)-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}ethanone](/img/structure/B12020002.png)
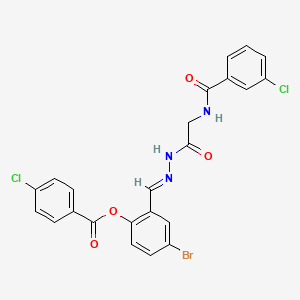
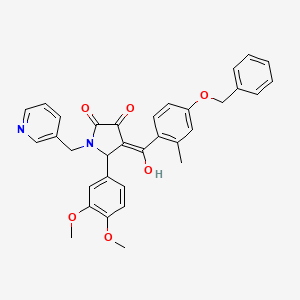
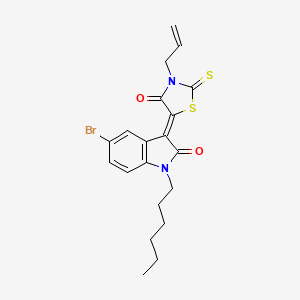
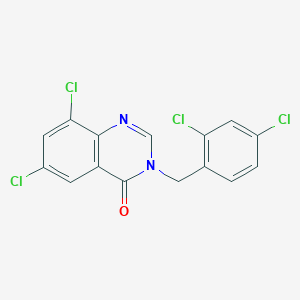
![N'-{6-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]hexanoyl}pyridine-4-carbohydrazide](/img/structure/B12020043.png)
![(5Z)-5-{[3-(3,4-Dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12020046.png)
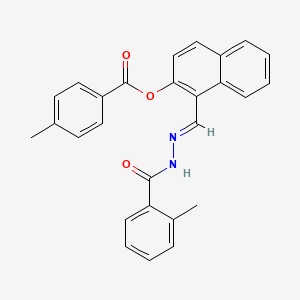

![2,4-Dibromo-6-((E)-{[3-(3-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)phenol](/img/structure/B12020072.png)
![(2E)-2-cyano-3-(3,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]-2-propenamide](/img/structure/B12020073.png)
